Rebastinib

Content Navigation

CAS Number

Product Name

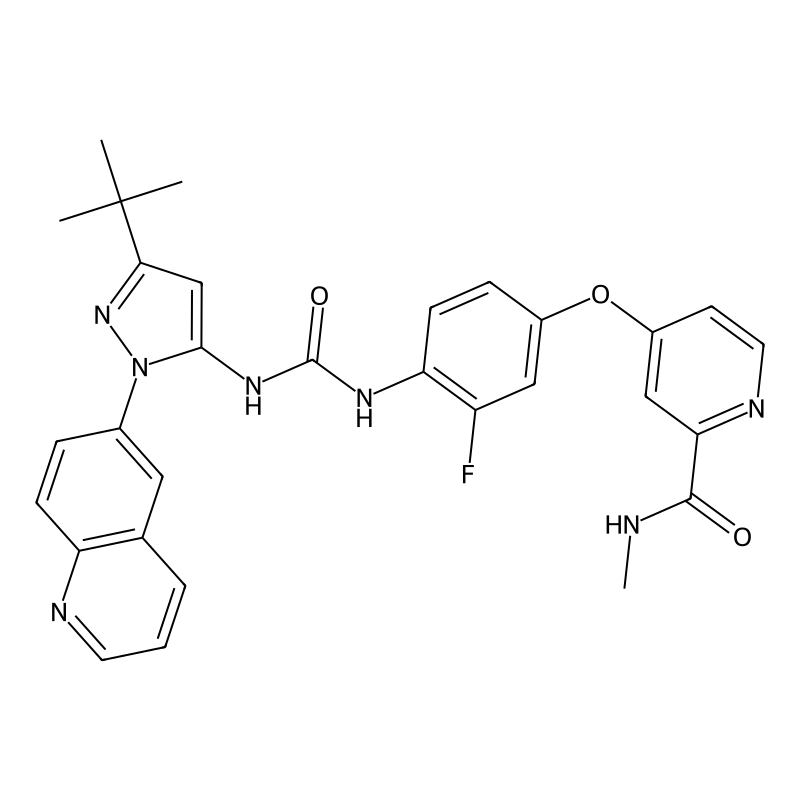

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Primary Mechanism: Switch Control Inhibition and TIE2 Targeting

Rebastinib's defining characteristic is its unique mechanism of action compared to standard ATP-competitive inhibitors.

This compound allosterically locks kinases in an inactive state.

This "switch control" mechanism allows this compound to maintain kinases in an inactive conformation, effectively blocking downstream signaling independent of ATP levels. This makes it effective against resistance mutations like ABL1-T315I that arise against ATP-competitive drugs [1] [2]. While initially developed for ABL1, it was later found to be an even more potent inhibitor of TIE2 [3] [4].

Multi-Kinase Targeting and Quantitative Profiling

This compound inhibits several tyrosine kinases, with quantitative data available for its key targets.

| Kinase Target | Reported IC₅₀ / Potency | Cellular & Functional Consequences |

|---|

| TIE2 | Picomolar inhibitor [3] | • Reduces tumor angiogenesis and vascular function [3]. • Blocks VEGFA-release from Tie2Hi macrophages, preventing cancer cell intravasation at TMEM sites [3]. | | ABL1 (BCR-ABL1) | Not fully quantified in results; clinical activity observed in CML with T315I mutation [1] [2] | • Inhibits BCR-ABL1 signaling in CML models, including T315I and other resistant mutants [1] [2]. | | FGR | Identified as a key target in CRC; phosphorylation reduced in pull-down assays [5] | • In colorectal cancer, modulates PI3K-AKT-SP1 signaling, downregulating DKK1 to enhance CD8+ T cell infiltration and cytotoxicity [5]. |

Downstream Cellular Effects in the Tumor Microenvironment

This compound exerts its anti-tumor effects by simultaneously targeting multiple cell types within the tumor microenvironment.

This compound disrupts pro-tumor signaling from endothelial cells and macrophages while enhancing anti-tumor immunity.

- In metastatic breast cancer, functional TMEM doorways are composed of a Mena-expressing tumor cell, a Tie2Hi/Vegf-AHi macrophage, and an endothelial cell [3]. This compound treatment blocks TMEM function and reduces metastasis by inhibiting Tie2 on the macrophage component, thereby preventing Vegf-A-induced vascular permeability and tumor cell intravasation [3] [6].

- Beyond TIE2, in colorectal cancer models, this compound directly binds and inhibits the kinase FGR, disrupting the FGR-AKT-SP1-DKK1 signaling axis [5]. Downregulation of DKK1, an immunomodulatory protein, enhances the infiltration and cytotoxic activity of CD8+ T cells, turning "cold" tumors "hot" and potentially improving response to immunotherapy [5].

Experimental Evidence and Key Methodologies

Key experimental findings on this compound's efficacy and mechanisms are supported by robust in vitro and in vivo methodologies.

| Experimental Model | Key Protocol / Assay | Measured Outcome |

|---|

| Kinase Inhibition | • Pyruvate kinase/lactate dehydrogenase coupled assay: Measured ADP production to determine IC₅₀ [3]. • Crystallography: Solved Tie2-rebastinib co-crystal structure to confirm allosteric binding mode [3]. | • Picomolar IC₅₀ for Tie2 [3]. • Visualization of binding to switch control pocket [3]. | | Cellular Signaling | • Western Blot: HUVECs, Tie2hi immortalized bone marrow macrophages; assessed phospho-Tie2 & total Tie2 [3]. • HUVEC Transwell Migration Assay: Evaluated anti-migratory effects [3]. | • Dose-dependent inhibition of Tie2 phosphorylation [3]. • Inhibition of endothelial cell migration [3]. | | In Vivo Efficacy | • Orthotopic Mouse Mammary Carcinoma (PyMT): Treated with this compound ± chemo (paclitaxel/eribulin) [3] [6]. • Syngeneic ID8 Ovarian Cancer Model: Treated with this compound ± carboplatin/paclitaxel [4]. | • Reduced tumor growth, metastasis, Tie2+ myeloid cell infiltration; improved survival with combo therapy [3] [6]. • Altered immune cell populations (↑ CD8+ T cells) & extended survival with combo therapy [4]. | | Immune Modulation | • Flow Cytometry: Analyzed immune cells from tumors/ascites [5] [4]. • Multi-omics (RNA-Seq, Proteomics): ID8 ovarian cancer cells & macrophages treated with this compound [4]. | • Increased CD8+ T cell infiltration/activation; decreased DKK1 in CRC [5]. • Identification of differentially expressed genes (e.g., ANGPTL1) [4]. |

Clinical Translation and Development

This compound has been evaluated in clinical trials, demonstrating the translational potential of its mechanism.

- Phase 1 in Leukemia: An initial phase 1 trial in relapsed/refractory CML and AML established a maximum tolerated dose of 150 mg tablet twice daily. Dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [1] [2]. Although clinical activity was observed (including in patients with the T315I mutation), the development for leukemia was not pursued as pharmacodynamic analyses suggested TIE2 was a more relevant target [1] [2].

- Phase 1b in Solid Tumors: A subsequent phase 1b trial in patients with HER2-negative metastatic breast cancer combined this compound (50 mg or 100 mg twice daily) with paclitaxel or eribulin [6]. The combination was tolerable and showed pharmacodynamic evidence of TIE2 inhibition (e.g., increased plasma Angiopoietin-2 levels). An objective response rate of 22% was observed in evaluable patients [6].

References

- 1. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 dose-finding study of this compound (DCC-2036) in ... [haematologica.org]

- 3. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 4. The Tie2 antagonist this compound reduces ovarian cancer growth ... [bmccancer.biomedcentral.com]

- 5. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 6. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]

Molecular Profile and Mechanism of Action

Rebastinib is characterized as a "switch control" inhibitor that allosterically binds to the kinase domain, stabilizing it in an inactive conformation. This unique non-ATP-competitive mechanism provides advantages in overcoming resistance mutations and leads to durable kinase inhibition [1] [2].

Primary Targets and Inhibitory Profile (IC₅₀ values) [3] [4] [2]:

| Kinase Target | IC₅₀ Value | Functional Role and Therapeutic Implication |

|---|---|---|

| ABL1 (WT) | 0.8 nM | Primary target in CML; inhibits BCR-ABL1 native signaling |

| ABL1 (T315I) | 4 nM | Effective against "gatekeeper" mutant resistant to other TKIs |

| TIE2 (TEK) | ~6 nM | Key anti-metastatic target; blocks pro-tumoral macrophage function & angiogenesis |

| FLT3 | 2 nM | Potential target in Acute Myeloid Leukemia (AML) |

| KDR (VEGFR2) | 4 nM | Contributes to anti-angiogenic effects |

| SRC | 34 nM | Inhibits SRC family kinases (SRC, FGR, HCK) involved in multiple signaling pathways |

Preclinical Evidence and Anticancer Activity

This compound demonstrates broad anticancer activity in preclinical models, with effects extending beyond direct tumor cell killing to modulation of the tumor microenvironment.

Key Preclinical Findings by Cancer Type [4] [5] [6]:

| Cancer Model | Key Findings and Proposed Mechanisms |

|---|---|

| Breast Cancer | Reduces metastasis by disrupting TMEM doorway function; inhibits tumor growth in TNBC xenografts; induces G0/G1 cell cycle arrest and apoptosis |

| Colorectal Cancer (CRC) | Enhances CD8+ T-cell infiltration and cytotoxicity; targets FGR-AKT-SP1-DKK1 axis to overcome immunotherapy resistance |

| Osteosarcoma | Inhibits proliferation, migration, invasion; induces apoptosis and autophagy via HCK/AKT/mTORC1 axis inhibition |

| Leukemia Models | Potent activity against BCR-ABL1 T315I mutant; prolongs survival in CML mouse models |

Experimental Protocols for Key Assays

For researchers investigating this compound, standard experimental approaches can be derived from published studies.

In Vitro Cell Viability and Proliferation Assay [7]

- Cell Lines: Ba/F3 cells expressing native or mutant BCR-ABL1; K562 CML cells; MDA-MB-231 and MDA-MB-468 TNBC cells; osteosarcoma lines MG-63 and 143B

- Compound Preparation: Prepare stock solution in DMSO at 10-50 mM concentration, then dilute in culture medium with final DMSO concentration <0.1%

- Procedure: Seed 3,000-5,000 cells/well in 96-well plates; incubate for 24 hours; treat with this compound (0-20 μM range) for 72 hours; measure viability using CCK-8 or MTT assay

- Analysis: Calculate IC₅₀ values using non-linear regression in GraphPad Prism

In Vivo Efficacy Study in Tumor Xenograft Models [7] [2]

- Animals: Female BALB/c nude mice or immunocompetent strains (C57BL/6, Balb/C), 6-8 weeks old

- Tumor Inoculation: Subcutaneously inject 5×10⁶ cancer cells (e.g., MDA-MB-231, 143B) into flank

- Dosing: Begin treatment when tumors reach 100-150 mm³; administer this compound orally at 100 mg/kg once daily; use vehicle control group

- Monitoring: Measure tumor dimensions 2-3 times weekly; calculate volume = (length × width²)/2; monitor body weight for toxicity

- Endpoint: Collect tumors for Western blot, IHC, and RNA analysis after 3-4 weeks

Signaling Pathways and Mechanisms

This compound exerts multifaceted effects through several key signaling pathways. The diagram below illustrates two well-documented mechanisms: inhibition of the TIE2-mediated metastatic pathway and modulation of the FGR-AKT immune regulation axis.

Figure 1: this compound inhibits metastasis by blocking TIE2 signaling and enhances immunotherapy by modulating the FGR-AKT-DKK1 axis in CD8+ T-cells.

Clinical Trial Status and Safety

Clinical development of this compound has progressed to Phase Ib/II stages, focusing on combination therapies for advanced solid tumors.

Clinical Trial Summary [8] [1] [9]:

| Aspect | Details |

|---|---|

| Recommended Phase II Dose | 50 mg or 100 mg orally twice daily in combination with paclitaxel or eribulin [8] |

| Common Adverse Events (≥50% frequency) | Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%), hyperglycemia (56%), nausea (52%), neutropenia (52%) [8] |

| This compound-Specific Toxicities | Muscular weakness, myalgias, increased intraocular pressure [8] |

| Dose-Limiting Toxicities (DLTs) | Dysarthria, muscle weakness, peripheral neuropathy (at higher doses: 200 mg BID) [1] |

| Active Clinical Trials | Phase 1b/2 in combination with paclitaxel for advanced/metastatic solid tumors including TNBC, ovarian, and endometrial cancers [9] |

Future Research Directions

This compound represents a promising multi-kinase inhibitor with a unique mechanism. Future research should focus on:

- Biomarker Development: Identifying predictive biomarkers for patient selection, particularly for Tie2 and FGR pathway activation status

- Immunotherapy Combinations: Further exploration in "cold" tumors to enhance T-cell infiltration and response to checkpoint inhibitors based on the FGR-AKT-SP1-DKK1 axis findings [6]

- Optimization of Dosing Schedules: Refining combination regimens with chemotherapy and targeted agents to maximize efficacy while minimizing overlapping toxicities

References

- 1. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (DCC-2036) | ABL1 Inhibitor [medchemexpress.com]

- 3. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 4. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 5. The Suppressive Effect of this compound on Triple-negative Breast... [pubmed.ncbi.nlm.nih.gov]

- 6. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 7. DCC-2036 inhibits osteosarcoma via targeting HCK and ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]

- 9. An Open-Label, Multicenter, Phase 1b/2 Study of ... [dana-farber.org]

Molecular Mechanism of Action

Rebastinib exerts its effects through a multi-layered mechanism, beginning with the direct inhibition of CDK16 and leading to broader cellular consequences.

Structural Basis of CDK16 Inhibition

CDK16 requires binding with its regulatory partner, Cyclin Y (CCNY), for full activation [1] [2]. The crystal structure of the CDK16 kinase domain in complex with this compound (PDB ID: 5G6V) reveals that the drug binds to the inactive "DFG-out" conformation of the kinase, classifying it as a type II inhibitor [3]. This binding mode stabilizes the kinase in an inactive state, preventing it from performing its phosphotransfer function.

Functional Consequences in Cancer Cells

In TNBC, which often shows high CDK16 expression linked to poor patient outcomes, inhibiting CDK16 with this compound has several critical effects [1]:

- Disruption of Mitosis: CDK16 phosphorylates the protein PRC1 (Protein Regulator of Cytokinesis 1). This phosphorylation is essential for proper spindle formation during cell division. This compound-mediated inhibition of CDK16 disrupts this process, leading to mitotic defects [1].

- Cell Cycle Arrest: Treatment with this compound induces an arrest in the G0/G1 phase of the cell cycle, preventing cancer cells from progressing into the DNA synthesis (S) phase [4] [5].

- Beyond CDK16: The G0/G1 arrest suggests this compound's mechanism is more complex than pure CDK16 inhibition, likely involving other, yet-to-be-fully-defined pathways [4] [5].

The following diagram illustrates the signaling pathway through which CDK16 and its inhibition by this compound influence cancer cell progression:

Experimental Evidence & Protocols

The antitumor efficacy and mechanism of this compound have been validated through a series of standardized in vitro and in vivo experiments.

In Vitro Functional Assays

These experiments assess the direct impact of this compound on cancer cell lines [4] [5] [1].

Cell Proliferation Assay

- Purpose: To measure the inhibitory effect of this compound on cancer cell growth.

- Protocol: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in culture plates. After 24 hours, treat with a dose range of this compound (e.g., 0-10 µM) for 48-72 hours. Cell viability is quantified using colorimetric assays like MTT or colony formation assays.

Cell Cycle Analysis

- Purpose: To determine the phase of the cell cycle where arrest occurs.

- Protocol: Treat cells with this compound for 24-48 hours. Fix the cells, then stain cellular DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content and cell cycle distribution using Fluorescence-Activated Cell Sorting (FACS).

Apoptosis Assay

- Purpose: To evaluate the induction of programmed cell death.

- Protocol: After this compound treatment, stain cells with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). Quantify the populations using FACS analysis.

Western Blotting

- Purpose: To confirm the molecular mechanism, such as reduced PRC1 phosphorylation.

- Protocol: Lyse treated cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with specific primary antibodies against p-PRC1 (Thr481), total PRC1, and a loading control (e.g., GAPDH). Detect using secondary antibodies and chemiluminescence.

In Vivo Efficacy Studies

These studies evaluate the therapeutic potential and pharmacokinetics in live animal models [4] [1].

Xenograft Tumor Models

- Purpose: To test the ability of this compound to suppress tumor growth in a living organism.

- Protocol: Immunodeficient mice (e.g., nude or SCID/Beige) are subcutaneously injected with human TNBC cells (e.g., MDA-MB-231). Once tumors are palpable, mice are randomly assigned to receive either a vehicle control or this compound via oral gavage. Tumor volume and body weight are monitored regularly over the course of the study (e.g., 3-4 weeks).

Metastasis Models

- Purpose: To assess the impact of this compound on cancer spread.

- Protocol: Inject TNBC cells into the tail vein (for lung metastasis) or the left cardiac ventricle (for systemic metastasis) of mice. Treat with this compound and monitor for metastatic formation using in vivo imaging or post-mortem examination of organs.

Pharmacokinetic (PK) Studies

- Purpose: To understand the drug's absorption, distribution, metabolism, and excretion (ADME).

- Protocol: Administer a single dose of this compound to mice or rats, either intravenously or orally. Collect blood samples at multiple time points. Analyze plasma to determine drug concentration over time, calculating key PK parameters like bioavailability.

The workflow for the key in vivo xenograft study is summarized below:

Therapeutic Potential and Development Status

This compound emerges as a promising drug candidate for breast cancer, particularly for the aggressive TNBC subtype where treatment options are limited [4] [5]. Its high oral bioavailability and reasonable safety profile in preclinical models are positive indicators for its drug-like properties [4] [5]. The table below summarizes key characteristics:

| Characteristic | Assessment |

|---|---|

| Therapeutic Promise | Promising for TNBC; high CDK16 expression correlates with poor prognosis [1] [6]. |

| Scope of Application | Mechanism suggests potential efficacy beyond TNBC [4]. |

| Current Status | Preclinical candidate; clinical application for CDK16 inhibition requires further validation [6]. |

| Key Advantage | Multi-mechanism action may lead to robust efficacy and overcome resistance [4]. |

Conclusion for Researchers

This compound represents a compelling case for targeting atypical CDKs like CDK16 in oncology. Its well-elucidated structural mechanism, robust preclinical efficacy in TNBC models, and multi-faceted functional impact provide a strong rationale for its continued development.

Future research should focus on:

- Identifying predictive biomarkers to determine which TNBC patients are most likely to respond.

- Exploring rational drug combinations to enhance efficacy and overcome potential resistance.

- Further elucidating its "off-target" mechanisms to fully understand its therapeutic and safety profile.

References

- 1. CDK16 promotes the progression and metastasis of triple- ... [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the structural and functional activities of forgotten ... [pmc.ncbi.nlm.nih.gov]

- 3. RCSB PDB - 5G6V: Crystal structure of the PCTAIRE1 kinase in... [rcsb.org]

- 4. The Suppressive Effect of this compound on Triple-negative Breast... [pubmed.ncbi.nlm.nih.gov]

- 5. The Suppressive Effect of this compound on Triple-negative ... [ar.iiarjournals.org]

- 6. The roles, molecular interactions, and therapeutic value of ... [sciencedirect.com]

Comprehensive Technical Guide: Rebastinib as a FoxO1 Inhibitor for Research and Therapeutic Development

Introduction to FoxO1 Inhibition and Rebastinib

FoxO1 transcription factor plays a pivotal role in regulating critical cellular processes including apoptosis, cell cycle progression, and oxidative stress resistance. In skeletal muscle, FoxO1 activation is significantly upregulated during atrophy conditions, where it triggers the expression of atrophy-related ubiquitin ligases such as atrogin-1 and MuRF-1, leading to protein degradation and muscle mass reduction. The inactivation of FoxO1 has emerged as a promising therapeutic strategy for preventing muscle wasting associated with various pathological conditions including cancer cachexia, diabetes, and age-related sarcopenia [1] [2].

This compound (DCC-2036) is a small molecule kinase inhibitor initially developed as a switch control inhibitor of BCR-Abl1 for chronic myeloid leukemia treatment. Recent research has identified its potent FoxO1 inhibitory activity, expanding its potential therapeutic applications beyond oncology. This compound functions as a multi-kinase inhibitor with demonstrated efficacy against several kinase targets including Tie2, ABL1, FLT3, and LRRK2, utilizing a unique "switch control" mechanism that stabilizes kinases in their inactive conformations [3] [4] [5]. This mechanism enables this compound to effectively suppress FoxO1-mediated transcriptional activity, positioning it as a promising candidate for combating FoxO1-driven pathologies.

Mechanism of Action and Significance

This compound exerts its effects through a novel allosteric mechanism that distinguishes it from conventional ATP-competitive kinase inhibitors. As a type II kinase inhibitor, this compound binds to the inactive conformation of kinase domains, penetrating deeply into the switch control pocket that mediates the transition from inactive to active states. This binding mode stabilizes the autoinhibited state of kinases, preventing the conformational changes necessary for activation and downstream signaling [3] [5].

The significance of FoxO1 inhibition extends across multiple therapeutic areas. In muscle atrophy, FoxO1 directly regulates the expression of key atrophy-related genes, and its inhibition represents a promising anti-atrophy strategy. In oncology, FoxO transcription factors contribute to maintaining undifferentiated states in certain leukemia cells, making their inhibition valuable for differentiation therapy [6]. Additionally, the Tie2 inhibitory activity of this compound affects tumor microenvironment by disrupting pro-tumoral Tie2-expressing macrophage functions and tumor angiogenesis, further expanding its potential anticancer applications [4].

Experimental Evidence of FoxO1 Inhibition

Key Findings from FoxO1 Transcriptional Activity Assays

Recent investigations have systematically evaluated this compound's capacity to suppress FoxO1-mediated transcription. Using Gal4-FoxO1 reporter assays in HEK293T cells, researchers demonstrated that this compound significantly inhibits FoxO1 transcriptional activity in a dose-dependent manner. In these experiments, HEK293T cells were co-transfected with a luciferase reporter plasmid containing GAL4 DNA-binding sequences and pM-FoxO1, then treated with various protein kinase inhibitors. This compound emerged as a potent FoxO1 suppressor among the screened compounds, showing substantial reduction in luciferase activity compared to controls [1].

Further validation in C2C12 myotube models revealed that this compound effectively counteracted dexamethasone-induced FoxO1 activation. Specifically, this compound pretreatment at concentrations ranging from 0.5-3 μM significantly inhibited the dexamethasone-induced upregulation of atrophy-related ubiquitin ligases atrogin-1 and MuRF-1 at both mRNA and protein levels. This suppression of the atrophy program resulted in measurable morphological improvements, with this compound-treated myotubes maintaining larger diameters compared to dexamethasone-only treated controls [1] [2].

Functional Outcomes in Disease Models

The functional consequences of this compound-mediated FoxO1 inhibition have been evaluated in multiple disease-relevant models. In cancer cachexia contexts, this compound treatment ameliorated the reduction in contractile force generation typically observed in atrophic myotubes. This protective effect on muscle function represents a crucial therapeutic outcome beyond mere morphological preservation [1].

In leukemia models, inhibition of FOXO transcription factors has demonstrated potential for differentiation therapy. Although not directly tested with this compound in the available literature, the central role of FOXO factors in maintaining undifferentiated states in acute myeloid leukemia cells suggests that this compound's FOXO inhibitory activity could be leveraged for inducing differentiation in specific leukemia subtypes [6].

Table 1: Key Experimental Findings for this compound's FoxO1 Inhibition

| Assay Type | Experimental Model | Key Results | Concentration Range |

|---|---|---|---|

| Transcriptional Activation Assay | HEK293T cells with Gal4-FoxO1 reporter | Dose-dependent inhibition of FoxO1 transcriptional activity | Screening at multiple concentrations up to 3μM |

| Gene Expression Analysis | C2C12 myotubes + dexamethasone | Inhibition of atrogin-1 and MuRF-1 mRNA upregulation | 0.5-3μM |

| Protein Expression Analysis | C2C12 myotubes + dexamethasone | Suppression of atrogin-1 protein elevation | 0.5-3μM |

| Functional Assay | C2C12 myotubes + dexamethasone/cachexia | Amelioration of contractile force reduction | 1-3μM |

| Morphometric Analysis | C2C12 myotubes + dexamethasone | Increased myotube diameter compared to dexamethasone-only controls | 1-3μM |

Additional Kinase Targets with Therapeutic Implications

Beyond FoxO1 inhibition, this compound demonstrates significant activity against other kinase targets with therapeutic relevance. As a Tie2 kinase inhibitor, this compound blocks recruitment and function of pro-tumoral Tie2-expressing macrophages in the tumor microenvironment, thereby affecting angiogenesis and tumor cell intravasation [4]. This multi-kinase targeting profile positions this compound as a versatile therapeutic agent with potential applications in both metabolic-muscular disorders and oncology.

Table 2: this compound's Kinase Inhibition Profile

| Kinase Target | Inhibition Type | Cellular Consequences | Therapeutic Relevance |

|---|---|---|---|

| FoxO1 | Transcriptional activity suppression | Reduced atrogin-1/MuRF-1 expression, decreased protein degradation | Muscle atrophy, cancer cachexia |

| Tie2 | Switch control inhibitor | Reduced angiogenesis, blocked tumor cell intravasation | Oncology, metastatic disease |

| BCR-Abl1 | Switch control inhibitor | Inhibition of constitutive kinase signaling | Chronic myeloid leukemia |

| LRRK2 | Type II kinase inhibitor | Stabilization of inactive kinase conformation | Parkinson's disease |

| FLT3 | Switch control inhibitor | Suppression of proliferative signaling | Acute myeloid leukemia |

Detailed Experimental Protocols

FoxO1 Transcriptional Activity Assay

The Gal4-FoxO1 reporter system provides a robust method for quantifying FoxO1 transcriptional activity and its inhibition by this compound:

- Cell Preparation: Seed HEK293T cells at a density of 3.2 × 10^4 cells per well in 96-well plates containing high-glucose DMEM supplemented with 10% fetal bovine serum.

- Transfection: Co-transfect cells with a luciferase reporter plasmid containing nine copies of the GAL4 DNA-binding sequence (pGL4.35, 25 ng/well), pM-FoxO1 (25 ng/well), and pNL1.1.PGK control luciferase vector (0.2 ng/well) using Lipofectamine 3000 transfection reagent.

- Compound Treatment: After 24 hours of transfection, treat cells with this compound at desired concentrations (typically 0.1-3 μM) dissolved in DMSO, maintaining a final DMSO concentration of 0.1% in culture medium.

- Luciferase Measurement: After 24 hours of compound treatment, measure luciferase activity using the Nano-Glo Dual-Luciferase Reporter Assay System and a compatible luminometer.

- Data Analysis: Express FoxO1 activity as the ratio of firefly luciferase activity to control luciferase activity, normalizing to vehicle-treated controls [1].

Muscle Atrophy Protection Assay

The C2C12 myotube model of dexamethasone-induced atrophy provides a relevant system for evaluating this compound's protective effects:

- Cell Culture and Differentiation: Maintain C2C12 myoblasts in high-glucose DMEM supplemented with 10% FBS, 100 U/mL penicillin G, 100 μg/mL streptomycin, and 0.25 μg/mL amphotericin B at 37°C in a humidified 5% CO2 atmosphere. For differentiation, switch confluent myoblasts to DMEM with 2% horse serum for approximately four days, changing medium every 24 hours, until myotube formation is evident.

- Atrophy Induction and Treatment: Induce atrophy by treating differentiated myotubes with 1 μM dexamethasone. Co-treat with this compound at concentrations ranging from 0.5-3 μM for 24 hours.

- mRNA Analysis: Extract total RNA using RNAiso Plus, synthesize cDNA with the PrimeScript RT reagent Kit, and perform quantitative RT-PCR using TB Green Premix Ex Taq II. Normalize mRNA levels to 36B4 housekeeping gene. Use the following primer pairs:

- Atrogin-1: Forward 5′-AGT GAG GAC CGG CTA CTG TG-3′, Reverse 5′-GAT CAA ACG CTT GCG AAT CT-3′

- MuRF-1: Forward 5′-TGA GGT GCC TAC TTG CTC CT-3′, Reverse 5′-TCA CCT GGT GGC TAT TCT CC-3′

- Protein Degradation Assessment: Measure protein degradation rates using tracer methodologies such as fluorescently-labeled casein or other tagged protein substrates.

- Morphometric Analysis: Quantify myotube diameter using phase-contrast microscopy and image analysis software, measuring multiple random fields per condition [1].

Structural Characterization of Kinase Inhibition

For structural studies of this compound-kinase interactions, cryo-EM methodologies have been successfully employed:

- Protein Preparation: Purify full-length LRRK2 protein or relevant kinase domains using affinity chromatography and size-exclusion chromatography.

- Complex Formation: Incubate kinase protein with this compound in ATP-free buffer to facilitate complex formation.

- Cryo-EM Grid Preparation: Apply complex to cryo-EM grids, blot, and vitrify using liquid ethane.

- Data Collection and Processing: Collect cryo-EM data using modern cryo-electron microscopes, process images through motion correction, CTF estimation, 2D and 3D classification, and high-resolution refinement.

- Model Building and Refinement: Build atomic models into cryo-EM density maps, followed by iterative refinement and validation [3].

Signaling Pathways and Logical Relationships

The following diagram illustrates the core signaling pathways affected by this compound and the logical relationships between its multiple molecular targets and physiological outcomes:

This compound's multi-target inhibition of key signaling pathways

The diagram illustrates how this compound simultaneously targets multiple kinases, with FoxO1 inhibition particularly relevant for combating muscle atrophy, while Tie2, BCR-Abl1, and LRRK2 inhibition contribute to its potential applications in oncology and neurodegenerative disorders.

Therapeutic Implications and Development Status

Muscle Atrophy Applications

The discovery of this compound's FoxO1 inhibitory activity opens promising avenues for developing novel therapeutics against muscle wasting conditions. Preclinical data demonstrates that this compound effectively blocks the upregulation of atrophy-related genes induced by dexamethasone and cancer cachexia in C2C12 myotubes. This effect translates to functional improvements, with this compound treatment preserving contractile force generation capacity in atrophic conditions [1] [2]. These findings suggest potential applications in:

- Cancer cachexia: At least 50% of cancer patients experience significant muscle wasting, contributing to fatigue, functional impairment, and reduced survival.

- Sarcopenia: Age-related muscle loss affects approximately 10% of adults over 60 years, with prevalence increasing with advanced age.

- Glucocorticoid-induced atrophy: A common side effect of prolonged corticosteroid therapy used in inflammatory and autoimmune conditions.

While these preclinical results are promising, the authors note that in vivo efficacy and precise mechanisms underlying this compound's action against muscle atrophy require further elucidation [1].

Oncology Applications

This compound's multi-kinase inhibition profile provides multiple anticancer mechanisms. As a Tie2 kinase inhibitor, this compound disrupts tumor angiogenesis and blocks pro-tumoral Tie2-expressing macrophages in the tumor microenvironment. In orthotopic mouse models of metastatic mammary carcinoma, this compound treatment reduced tumor growth and metastasis through reduction of Tie2+ myeloid cell infiltration and anti-angiogenic effects [4].

In hematological malignancies, this compound's original development as a BCR-Abl1 inhibitor targeted resistant chronic myeloid leukemia, particularly against the T315I "gatekeeper" mutation. Phase 1 clinical trials demonstrated that this compound achieved complete hematologic responses in chronic myeloid leukemia patients, including those with T315I mutations [5]. However, clinical development in leukemia was ultimately deprioritized in favor of other indications, possibly due to the emergence of alternative therapeutic options.

Clinical Development Status

This compound has been evaluated in several clinical trials, though its development has faced challenges:

- A Phase 1 dose-finding study in relapsed/refractory chronic or acute myeloid leukemia established a maximum tolerated dose of 150 mg tablets administered twice daily, with dose-limiting toxicities including dysarthria, muscle weakness, and peripheral neuropathy [5].

- The oral bioavailability of formulated tablets was 3-4 fold greater compared to unformulated powder-in-capsule preparations, highlighting the importance of formulation optimization.

- Despite demonstrating clinical activity in leukemia patients, the clinical benefit was deemed insufficient to justify continued development in these indications, leading to strategic redirection.

- Pharmacodynamic analyses from clinical trials suggested that other kinase targets, particularly TIE2, might be more relevant than BCR-ABL1 for future clinical development [5].

- More recent research has explored this compound in combination therapies, particularly with conventional chemotherapeutic agents like paclitaxel, where it enhanced efficacy in preclinical models [4].

Conclusion and Future Directions

This compound represents a promising multi-kinase inhibitor with newly identified FoxO1 inhibitory activity that expands its potential therapeutic applications beyond oncology. The compelling preclinical data demonstrating its efficacy in protecting against muscle atrophy highlights its potential for addressing significant unmet medical needs in cachexia and sarcopenia. The unique switch control inhibition mechanism enables this compound to maintain target kinases in inactive conformations, providing a distinct approach compared to conventional ATP-competitive inhibitors.

Future research should focus on several key areas:

- Comprehensive in vivo validation of this compound's efficacy against muscle atrophy in relevant animal models

- Further elucidation of the precise molecular mechanisms underlying its FoxO1 inhibitory activity

- Exploration of optimal therapeutic combinations that leverage its multi-target inhibition profile

- Development of improved formulations to enhance bioavailability and reduce adverse effects

- Identification of predictive biomarkers to select patient populations most likely to benefit from treatment

The evolving understanding of this compound's mechanisms and applications exemplifies how drug repurposing approaches can uncover novel therapeutic opportunities for existing investigational agents, potentially accelerating their path to clinical utility in new disease areas.

References

- 1. activity and reduces... This compound inhibits FoxO 1 [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits FoxO1 activity and reduces ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of LRRK2 with type I and II kinase inhibitors ... [nature.com]

- 4. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting cis-regulatory elements of FOXO family is a novel ... [nature.com]

Core Mechanism of Action: Switch Control Inhibition

Rebastinib is characterized as a potent and selective switch control inhibitor [1]. Its unique allosteric mechanism involves binding not only to the ATP-binding pocket as a Type II inhibitor but also penetrating the deeply embedded switch control pocket of the kinase domain [2]. This dual binding locks the kinase (including ABL1, TIE2, and others) in an inactive conformation, preventing the conformational change required for activation, independent of ATP concentration or the phosphorylation state of the regulatory tyrosine [2] [1]. This results in prolonged target engagement due to slower dissociation rates [2].

Quantitative Potency and Selectivity

This compound exhibits picomolar to low nanomolar potency against its primary targets. The table below summarizes its key inhibitory values:

| Target/Kinase | Reported IC₅₀ / Potency | Experimental Context | Source |

|---|---|---|---|

| TIE2 | Potent picomolar inhibitor | Kinase assay; mouse models of metastatic cancer | [1] |

| BCR-ABL1 (T315I mutant) | Effective inhibition | Mouse model of CML-like myeloproliferative neoplasia | [2] |

| FGR | Direct target; reduced phosphorylation | Pull-down assay & dose-response in CRC cells | [3] |

| CDK16 | Potent inhibitor | In vitro and in vivo breast cancer models | [4] |

| ABL1, FLT3 | Switch control inhibitor | Preclinical characterization | [2] |

Key Biological Effects and Signaling Pathways

This compound's inhibition of TIE2 and other kinases leads to several critical biological outcomes in the tumor microenvironment:

- Disruption of Angiogenesis: By blocking TIE2 on vascular endothelial cells, this compound exerts anti-angiogenic effects, preventing the formation of new tumor blood vessels [1].

- Inhibition of Metastasis: this compound targets Tie2-expressing macrophages (TEMs), which are a key component of the Tumor Microenvironment of Metastasis (TMEM). TMEM sites are microanatomical structures where a Tie2Hi/Vegf-AHi macrophage, a Mena-expressing tumor cell, and an endothelial cell make direct contact. This compound blocks TMEM-mediated vascular permeability and tumor cell intravasation [1] [5].

- Immunomodulation: Recent research shows this compound enhances anti-tumor immunity. In colorectal cancer models, it targets the FGR-AKT-SP1-DKK1 axis, which reduces DKK1 secretion. Lower DKK1 levels in the tumor microenvironment enhance the infiltration and cytotoxic function of CD8+ T cells [3]. In an ovarian cancer model, combination therapy increased cytotoxic T cells in ascites [6].

The following diagram illustrates the key signaling pathways and biological processes inhibited by this compound:

This compound inhibits TIE2-driven angiogenesis and metastasis, while blocking the FGR-DKK1 axis to enhance CD8+ T-cell activity.

Essential Experimental Protocols

Key methodologies for evaluating this compound's activity in research settings include:

- TIE2 Kinase Assay: Kinase activity is determined by coupling the kinase reaction with the pyruvate kinase/lactate dehydrogenase system, which monitors ADP production. Percent inhibition values are compared to DMSO controls, and IC₅₀ values are calculated using Prism software (GraphPad) [1].

- HUVEC Transwell Migration Assay: Used to assess the anti-angiogenic effect of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in EGM medium and used within the first 6 passages for transwell migration assays [1].

- Western Blot for Tie2 Phosphorylation: Cells (e.g., HUVECs, Tie2-high immortalized Bone Marrow Macrophages) are treated with this compound and stimulated. Phospho-Tie2 (Tyr992) and total Tie2 are detected using specific antibodies (e.g., from Cell Signaling Technology and Santa Cruz Biotechnology) [1].

- Pharmacodynamic Biomarker Analysis in Clinical Trials: Evidence of TIE2 target engagement in patients is assessed by measuring plasma Angiopoietin-2 (Ang-2) levels, which accumulate upon TIE2 receptor blockade. Increased Ang-2 provides a pharmacodynamic readout for TIE2 inhibition [5].

Clinical Translation and Trial Insights

This compound has been investigated in clinical trials for various solid tumors and hematological malignancies:

- Metastatic Breast Cancer: A Phase Ib study combined this compound (50 mg or 100 mg twice daily) with paclitaxel or eribulin in HER2-negative metastatic breast cancer. The combination showed pharmacodynamic evidence of TIE2 inhibition (increased Ang-2) and was well-tolerated, establishing the recommended Phase II dose [5].

- Ovarian Cancer: A Phase 1b/2 study explored this compound with weekly paclitaxel in patients with platinum-resistant ovarian cancer, based on the hypothesis that targeting the Ang/TIE2 pathway could enhance chemotherapy efficacy [7]. Preclinically, this compound plus chemotherapy extended survival in a syngeneic murine model of ovarian cancer [6].

- Leukemia: An initial Phase 1 dose-finding study was conducted in patients with relapsed chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). While some activity was observed, clinical benefit was insufficient for continued development in leukemia, leading to repurposing based on its potent TIE2 inhibition [2].

References

- 1. The selective Tie2 inhibitor blocks recruitment and function... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 dose-finding study of this compound (DCC-2036) in ... [haematologica.org]

- 3. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 4. The Suppressive Effect of this compound on Triple-negative ... [ar.iiarjournals.org]

- 5. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Tie2 antagonist this compound reduces ovarian cancer ... [bmccancer.biomedcentral.com]

- 7. The Potential of this compound in Platinum-Resistant Ovarian Cancer... [targetedonc.com]

Key Pharmacodynamic Targets & Mechanisms

Rebastinib is characterized as a switch control inhibitor that allosterically binds to and stabilizes kinases in their inactive conformation [1] [2]. The table below summarizes its primary targets and the resulting biological effects.

| Target | Mechanism of Action | Key Biological Consequences | Experimental Evidence |

|---|

| TIE2 Receptor [3] [2] | Potent, selective picomolar inhibitor; allosteric "switch control" binding [2]. | Anti-angiogenesis; inhibition of pro-tumoral TIE2+ macrophages; blocks TMEM-mediated metastasis [2] [4]. | Crystallography: Tie2-rebastinib co-crystal structure [2]. Western Blot: Dose-dependent reduction of p-TIE2 in HUVECs [2]. | | ABL1 (including BCR-ABL1 T315I mutant) [3] [1] | Switch control inhibitor; forces inactive conformation, ATP-noncompetitive [1]. | Anti-proliferative in CML; active against TKI-resistant mutations [1]. | Cellular Assays: Inhibition of pCRKL in patient CML cells [1]. Clinical Response: CHR in CML patients with T315I mutation [1]. | | FGR Kinase [5] | Identified as a prominent target in CRC multi-omics analysis [5]. | Modulates PI3K-AKT-SP1 signaling; downregulates DKK1 to enhance CD8+ T-cell function [5]. | Pull-down Assay: Biotin-labeled DCC-2036 bound to FGR [5]. Phospho-array/Western Blot: Reduced p-FGR (Y412) in LoVo/CT-26 cells [5]. | | NLRP3 Inflammasome [6] | Promotes NLRP3 ubiquitination [6]. | Inhibits inflammasome assembly; reduces GSDMD-mediated pyroptosis and IL-1β release [6]. | In Vitro Models: LPS-induced macrophages; reduced Caspase-1, LDH, IL-1β [6]. In Vivo Model: Attenuated lung injury in LPS-induced ALI mice [6]. |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.

1. Protocol: Identifying FGR as a Direct Target in Colorectal Cancer (CRC) [5] This multi-omics approach identified FGR as a critical target for this compound (DCC-2036) in CRC.

- Cell Line: Human CRC LoVo cells.

- Treatment: LoVo cells treated with 2.5 µM DCC-2036.

- Phospho-Antibody Microarray: Used to detect global changes in tyrosine kinase phosphorylation following treatment.

- Biotin-Labeled Pull-Down Assay: Cell lysates from LoVo cells were incubated with biotin-labeled DCC-2036. Bound proteins were purified with streptavidin beads and identified through subsequent analysis.

- Validation: Dose-dependent reduction in phosphorylated FGR (Y412) was confirmed via western blotting. Immunohistochemistry on tumor tissues from CT-26 mouse models treated with DCC-2036 further validated the suppression of p-FGR in vivo.

2. Protocol: Demonstrating TIE2 Inhibition and Anti-Metastatic Effects [2] This protocol outlines how to assess this compound's core mechanism against TIE2 and its functional consequences.

- In Vitro Kinase Assay: A pyruvate kinase/lactate dehydrogenase coupled assay was used to measure ADP release, determining the IC₅₀ of this compound for TIE2.

- Cellular Target Engagement (Western Blot): Human Umbilical Vein Endothelial Cells (HUVECs) or Tie2-high immortalized Bone Marrow-derived Macrophages (iBMM) are stimulated with Angiopoietin-1 (ANGPT1). Cells are pre-treated with this compound, followed by lysis and western blot analysis to measure levels of phosphorylated TIE2 (Tyr992) and total TIE2.

- Functional Migration Assay (HUVEC Transwell): HUVECs are seeded in the upper chamber of a transwell. A chemoattractant (e.g., ANGPT1) is placed in the lower chamber. The ability of this compound to inhibit ANGPT1-induced migration of HUVECs through the membrane is quantified.

Signaling Pathways & Logical Workflows

The following diagrams, created with Graphviz, illustrate the core pharmacodynamic pathways of this compound.

FGR-AKT-SP1-DKK1 Axis in Colorectal Cancer

This diagram shows the mechanism by which this compound enhances T-cell cytotoxicity in the tumor microenvironment, as identified in colorectal cancer research [5].

Diagram 1: this compound inhibits FGR, downregulating the PI3K-AKT-SP1 pathway and DKK1, thereby enhancing CD8+ T-cell function [5].

Dual Mechanism of TIE2 and TMEM Inhibition

This diagram summarizes this compound's well-characterized role in inhibiting tumor angiogenesis and metastasis via the TIE2 pathway [2] [4] [7].

Diagram 2: this compound blocks TIE2 on endothelial cells and macrophages, disrupting angiogenesis and TMEM-dependent metastasis [2] [4].

Clinical Pharmacodynamics & Tolerability

The table below summarizes key clinical data on this compound's effects and safety from trials in cancer patients.

| Parameter | Chronic Myeloid Leukemia (CML) Trial [1] | HER2-Negative Metastatic Breast Cancer (MBC) Trial [4] |

|---|---|---|

| Recommended Phase 2 Dose | 150 mg tablet BID | 50 mg or 100 mg BID (with paclitaxel or eribulin) |

| Dose-Limiting Toxicities (DLTs) | Dysarthria, muscle weakness, peripheral neuropathy [1]. | Not observed in cycle 1/2 at 50 mg or 100 mg BID [4]. |

| Common Adverse Events (AEs) | Not specified in detail for CML trial [1]. | Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%) [4]. |

| Pharmacodynamic Evidence | Inhibition of pCRKL in CML cells [1]. | Increased plasma Angiopoietin-2 (evidence of TIE2 blockade); significantly decreased Circulating Tumor Cells (CTCs) [4]. |

| Efficacy Observations | 8 Complete Hematologic Responses in 40 evaluable CML patients [1]. | Objective response in 22% (5/23) of evaluable patients [4]. |

Conclusion for Researchers

This compound's pharmacodynamics extend beyond direct kinase inhibition to include significant modulation of the tumor immune microenvironment. Its dual targeting of TIE2-mediated angiogenesis/metastasis and the newly identified FGR-AKT-SP1-DKK1 axis provides a strong rationale for its investigation in combination with immunotherapies, particularly in "cold" tumors like colorectal cancer [5] [2].

References

- 1. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 2. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 4. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]

- 5. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 6. attenuates acute lung injury by promoting... This compound [pubmed.ncbi.nlm.nih.gov]

- 7. The Tie2 antagonist this compound reduces ovarian cancer growth in... [bmccancer.biomedcentral.com]

Rebastinib ADME & Pharmacokinetic Data Summary

The table below summarizes the available quantitative and qualitative ADME data for Rebastinib from preclinical and clinical studies.

| Property | Findings/Data | Experimental Model/Context |

|---|---|---|

| Absorption | High oral bioavailability (F = 72-97%) [1]. Tablet formulation showed 3-4 fold higher bioavailability than powder-in-capsule (PIC) [2]. | Preclinical studies in mice and rats [1]; Phase 1 clinical trial in patients with leukemia [2]. |

| Distribution | Information on volume of distribution and protein binding in humans is Not Available [3]. | - |

| Metabolism | Specific metabolites and enzymes involved are Not Available [3]. | - |

| Excretion | Route of elimination and half-life in humans are Not Available [3]. | - |

| Pharmacokinetics (PK) | Rapidly absorbed after oral administration [2]. Maximum Tolerated Dose (MTD) in humans was 150 mg tablets twice daily (BID) [2]. | Phase 1 clinical trial [2]. |

| Safety & Toxicology | Showed "reasonable safety" in preclinical models; no mutagenicity in Ames tests; low potential for hERG channel inhibition [1] [4]. In humans, dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [2]. | Preclinical ADME and safety assays [1] [4]; Phase 1 clinical trial [2]. |

Detailed Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies used in the key studies cited.

- Preclinical ADME and Safety Assessment (2023 Study) [1] [4]: A comprehensive panel of standardized in vitro assays was used:

- Absorption, Distribution, Metabolism, and Excretion (ADME) Assays: These assessed the drug's fundamental properties.

- Ames Test: Conducted to evaluate mutagenic potential.

- hERG (human Ether-à-go-go Related Gene) Assay: Performed to assess the risk of cardiotoxicity via prolonged QT interval.

- Pharmacokinetic Studies: These studies, which determine the drug's fate in the body, were conducted in mouse and rat models to evaluate oral bioavailability and other PK parameters.

- Phase 1 Clinical Pharmacokinetic Study (2016) [2]: This first-in-human study established the safety and pharmacokinetic profile in patients:

- Design: A single-arm, dose-escalation study in patients with relapsed/refractory chronic or acute myeloid leukemia.

- Formulations: Both powder-in-capsule (PIC) and formulated tablets were tested.

- PK Sampling: Plasma samples were collected on Days 1, 8, 15, and 22 of Cycle 1. Sampling included pre-dose and multiple time points up to 24 hours post-dose.

- Analysis: Plasma concentrations of this compound were determined using liquid chromatography–mass spectrometry (LC-MS/MS), and pharmacokinetic parameters were derived using non-compartmental methods.

This compound's Mechanism of Action and Kinase Targets

This compound is characterized as a switch control inhibitor [2] [5] [6]. It uniquely binds to the switch control pocket of the kinase domain, locking it in an inactive conformation. This mechanism is different from typical ATP-competitive inhibitors and can be effective against some resistance mutations [2].

The diagram below illustrates the primary molecular targets and associated pathways inhibited by this compound, contributing to its observed antitumor effects.

Summary for Researchers

- It demonstrates high oral bioavailability in preclinical models [1].

- Its unique switch control mechanism targets multiple kinases, including TIE2, BCR-ABL (including the T315I mutation), and CDK16, which underpins its potential in oncology, particularly in disrupting the tumor microenvironment and overcoming drug resistance [2] [5] [6].

- Preclinical data supports its reasonable safety profile, though human trials identified specific neurological and muscular dose-limiting toxicities [1] [2] [4].

The most significant data gap lies in the detailed characterization of its metabolism and excretion pathways. For the most current information, you may need to consult proprietary databases or contact the drug's developer directly.

References

- 1. The Suppressive Effect of this compound on Triple-negative Breast... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. The Suppressive Effect of this compound on Triple-negative ... [ar.iiarjournals.org]

- 5. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 6. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

Key Preclinical & Clinical Safety Findings of Rebastinib

The table below summarizes the primary safety and toxicity data from a Phase 1 clinical trial and supporting preclinical evidence. Clinical data often reflects and confirms preclinical safety findings.

| Aspect | Findings and Observations |

|---|---|

| Maximum Tolerated Dose (MTD) | Established as 150 mg of tablet formulation twice daily (BID) in patients with leukemia [1]. |

| Dose-Limiting Toxicities (DLTs) | Included dysarthria (speech difficulty), muscle weakness, and peripheral neuropathy [1]. |

| Common Adverse Events | Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [2]. Muscular weakness and myalgias also attributed to rebastinib [2]. |

| Other Notable Toxicities | Increased intraocular pressure observed at 100 mg BID dose [2]. |

| Cardiac Safety | During the trial, assessments like echocardiograms and measurements of NT-proBNP were added to the safety monitoring protocol [1]. |

Detailed Experimental Protocols from Key Studies

Here are the methodologies from pivotal studies that informed the safety profile and mechanism of action of this compound.

Study 1: Phase 1 Dose-Finding in Leukemia [1]

- Objective: To investigate the safety, establish the Maximum Tolerated Dose (MTD), and determine the Recommended Phase 2 Dose (RP2D) of this compound in patients with relapsed/refractory chronic or acute myeloid leukemia.

- Design: First-in-human, multi-center, single-arm study.

- Formulations: Initial patients received a powder-in-capsules (PIC) preparation; later, a formulated tablet was introduced for more predictable pharmacokinetics.

- Dosing: Dosing started at 57 mg once daily (QD) and was escalated through 11 cohorts up to 1200 mg QD. The tablet was administered from 100 mg to 400 mg daily.

- Safety Assessment: Safety was assessed using the National Cancer Institute Common Toxicity Criteria (NCI CTC) Version 3.0. Serial ophthalmologic exams, echocardiograms, and NT-proBNP measurements were added during the study.

- DLT Definition: Grade 4 hematologic toxicity sustained for ≥4 weeks; ≥Grade 3 non-hematologic toxicity (with exceptions for manageable nausea/vomiting/diarrhea); any this compound-attributed adverse event leading to treatment delay ≥28 days.

Study 2: Investigation in Metastatic Breast Cancer [2]

- Objective: To assess the safety and pharmacodynamics of this compound in combination with paclitaxel or eribulin in patients with HER2-negative metastatic breast cancer.

- Design: Phase Ib clinical trial.

- Dosing: this compound was administered at 50 mg or 100 mg orally twice daily alongside standard doses of paclitaxel or eribulin.

- Pharmacodynamic Evaluation: Measured angiopoietin-2 (Ang-2) levels in plasma as evidence of TIE2 kinase inhibition.

This compound's Signaling Pathways and Experimental Workflow

The diagram below illustrates the primary molecular targets of this compound and the subsequent signaling pathways it affects, which underpin its efficacy and safety profile.

This compound inhibits multiple kinases, leading to distinct therapeutic effects and safety concerns.

Interpretation of Safety Profile

- Novel Mechanism, Novel Toxicities: this compound's "switch control" inhibition mechanism is distinct from traditional ATP-competitive kinase inhibitors [1]. This unique action may lead to an off-target toxicity profile that includes neurological and muscular events, which are less common with other kinase inhibitors.

- TIE2 Inhibition as a Double-Edged Sword: While inhibition of the TIE2 receptor on endothelial cells and macrophages is central to its anti-angiogenic and anti-metastatic effects [3] [2], this pathway is also crucial in maintaining vascular and tissue homeostasis. Perturbation of this signaling may contribute to the observed toxicities.

- Importance of Formulation: The significantly higher (3- to 4-fold) bioavailability of the formulated tablet compared to the powder-in-capsule preparation [1] highlights that toxicity and exposure are closely linked. This underscores the need for careful formulation development and bioequivalence studies.

References

Rebastinib's Efficacy in Disease Models

The table below summarizes the in vivo efficacy of Rebastinib from recent studies.

| Disease Model | Study Type | Key Efficacy Findings | Proposed Primary Mechanism of Action | Citation |

|---|

| Ovarian Cancer (Syngeneic murine ID8 model) | Pre-clinical | Extended median survival (132.5 vs. 127 days with chemo alone); Altered immune cell populations in ascites (increased cytotoxic T cells). | Inhibition of Tie2 receptor on endothelial cells and macrophages; alteration of ANGPTL gene expression. | [1] | | Metastatic Breast Cancer (Orthotopic mouse model) | Pre-clinical | Reduced tumor growth and metastasis; Enhanced efficacy of paclitaxel/eribulin (reduced tumor volume, improved survival). | Blockade of Tie2, reducing pro-tumoral Tie2+ macrophages and angiogenesis; disruption of TMEM-dependent cancer cell intravasation. | [2] | | Colorectal Cancer (CRC) (Immunocompetent mouse models CT-26/MC-38) | Pre-clinical | Suppressed tumor growth; Enhanced CD8+ T cell infiltration and activation. | Inhibition of FGR kinase, suppressing the PI3K-AKT-SP1-DKK1 axis to overcome immunosuppression. | [3] | | Triple-Negative Breast Cancer (TNBC) (MDA-MB-231/468 xenograft models) | Pre-clinical | Dose-dependent tumor growth suppression. | Multiple mechanisms, including CDK16 inhibition and induction of G0/G1 cell cycle arrest. | [4] | | Acute Lung Injury (ALI) (LPS-induced mouse model) | Pre-clinical | Attenuated lung inflammation and tissue damage; Reduced IL-1β secretion. | Promotion of NLRP3 ubiquitination, blocking NLRP3/GSDMD-mediated macrophage pyroptosis. | [5] | | Arthritis (Rabbit ACLT model) | Pre-clinical | Inhibited progression of early-stage arthritis. | Tie2 receptor inhibition, blocking angiogenesis and pathological changes in the synovium. | [6] | | Chronic Myeloid Leukemia (CML) | Phase 1 Clinical Trial | Clinical activity observed (8 complete hematologic responses in 40 CML patients) but insufficient to justify continued development in leukemia. | Initially developed as a switch-control inhibitor of BCR-ABL1. | [7] [8] |

Key Signaling Pathways and Mechanisms

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary and most well-characterized target is the Tie2 receptor, but it also potently inhibits other kinases like BCR-ABL1, FGR, and CDK16, depending on the cellular context [7] [4] [3]. The following diagrams illustrate its two primary anti-tumor mechanisms.

Diagram 1: Dual mechanism of this compound in the tumor microenvironment, targeting both endothelial cells and Tie2-expressing macrophages to inhibit angiogenesis and metastasis [1] [2].

Diagram 2: The FGR-AKT-SP1-DKK1 axis in colorectal cancer, which is inhibited by this compound to enhance anti-tumor immunity [3].

Experimental Protocols for Key Studies

To help you evaluate or replicate these findings, here are the detailed methodologies from several pivotal studies.

Ovarian Cancer Syngeneic Model [1]

- Animal Model: Female C57Bl6J mice.

- Cell Line: Syngeneic ID8 ovarian cancer cells stably expressing GFP.

- Tumor Inoculation: Intraperitoneal injection of 8×10⁶ ID8-GFP cells.

- Treatment Initiation: Day 25 post-injection.

- Dosing Regimen:

- This compound: Administered orally via formulated chow (10 mg/kg) for the study duration.

- Chemotherapy: Carboplatin (20 mg/kg, IP) + Paclitaxel (12 mg/kg, IP) on days 32, 39, and 46.

- Combination: this compound chow + chemotherapy as above.

- Endpoints: Survival was monitored for 140 days. For immune cell analysis, ascites was harvested 24 hours after the last treatment and analyzed by flow cytometry.

Metastatic Mammary Carcinoma Model [2]

- Animal Model: MMTV-PyMT transgenic mice (on FVB background) and orthotopic models.

- Treatment:

- This compound: 50 mg/kg, orally, twice daily.

- Chemotherapy: Paclitaxel (15 mg/kg, IP, weekly) or Eribulin (1 mg/kg, IP, days 1, 5, 9 every 21 days).

- Key Assessments:

- Tumor Growth & Metastasis: Primary tumor volume and lung metastasis count.

- Tumor Dissociation & Flow Cytometry: Analysis of tumor-infiltrating immune cells (e.g., Tie2+ macrophages).

- TMEM Score & Intravasation Assays: Quantification of metastatic sites.

Colorectal Cancer Model with Immune Profiling [3]

- Animal Models: Immunocompetent (Balb/C, C57BL/6J) and immunocompromised (Balb/C Nude) mice.

- Cell Lines: CT-26 and MC-38 CRC cells.

- Treatment: DCC-2036 (this compound) was administered.

- Immune Analysis:

- Flow Cytometry: Tumors and spleens were analyzed for CD8+, CD4+, and activated (CD69+) T cells.

- Immunohistochemistry/Immunofluorescence: Staining for CD8, CD69, IFN-α, and IFN-γ in tumor tissues.

- Multi-omics: RNA sequencing, proteomic, and secretomic analysis of treated tumor cells to identify downstream targets like DKK1.

Clinical Trial & Safety Profile

- Maximum Tolerated Dose (MTD): Established as 150 mg of the tablet formulation, administered twice daily in a Phase 1 trial with leukemia patients [7] [8].

- Dose-Limiting Toxicities (DLTs): Included dysarthria, muscle weakness, and peripheral neuropathy [7] [8].

- Ongoing Clinical Investigation: A Phase 1b/2 study is evaluating this compound in combination with paclitaxel for patients with advanced solid tumors, including triple-negative breast cancer, ovarian cancer, and endometrial cancer [9].

Conclusion

- Direct Antiangiogenic Action: By inhibiting Tie2 on endothelial cells.

- Modulation of the Tumor Microenvironment: By blocking pro-tumoral Tie2+ macrophages and overcoming T-cell immunosuppression via the FGR-DKK1 axis.

- Synergy with Chemotherapy: Enhancing the efficacy of agents like paclitaxel in metastatic models.

References

- 1. The Tie2 antagonist this compound reduces ovarian cancer growth in... [bmccancer.biomedcentral.com]

- 2. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 3. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 4. The Suppressive Effect of this compound on Triple-negative ... [ar.iiarjournals.org]

- 5. This compound attenuates acute lung injury by promoting ... [sciencedirect.com]

- 6. TitleTargeting tie-2 receptor with this compound ... | Research Square [researchsquare.com]

- 7. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 dose-finding study of this compound (DCC-2036)... | Haematologica [haematologica.org]

- 9. An Open-Label, Multicenter, Phase 1b/2 Study of ... [dana-farber.org]

Mechanisms of Tumor Suppression by Rebastinib

| Mechanism of Action | Primary Targets | Biological Consequence | Key Supporting Evidence |

|---|---|---|---|

| Inhibition of Metastasis [1] [2] | TIE2 kinase on endothelial cells and macrophages | Blocks TMEM doorway function and tumor cell intravasation; exhibits anti-angiogenic effects. | Preclinical mammary carcinoma models; Phase Ib trial in HER2- MBC. |

| Immune Modulation [3] | FGR kinase (in CRC) | Downregulates DKK1, enhancing CD8+ T-cell infiltration, activation, and cytotoxic function. | Studies in immunocompetent CRC mouse models; multi-omics analysis. |

| Direct Tumor Cell Targeting [4] [5] | CDK16; BCR-ABL1 (including T315I mutant) | Induces cell cycle arrest (G0/G1 phase); inhibits proliferation of tumor cells. | In vitro and xenograft models of TNBC; Phase I trial in CML. |

Detailed Experimental Insights

For researchers looking to delve deeper, here is a summary of the key experimental models and methodologies used to elucidate these mechanisms.

Model Systems:

- Breast Cancer: The anti-metastatic effect via TIE2 inhibition was primarily established in orthotopic mouse models of metastatic mammary carcinoma (e.g., MMTV-PyMT) [1]. The direct anti-tumor activity via CDK16 inhibition was studied in vitro and in xenograft models using MDA-MB-231 and MDA-MB-468 TNBC cell lines [4].

- Colorectal Cancer (CRC): The immunomodulatory role via FGR inhibition was demonstrated in immunocompetent mouse models (e.g., Balb/C, C57BL/6J) using CT-26 and MC-38 CRC cell lines [3].

- Leukemia: Activity against BCR-ABL1 (including T315I mutant) was shown in a mouse model of CML-like myeloproliferative neoplasia and in a Phase I clinical trial for relapsed/refractory CML [5].

Key Methodologies:

- Pharmacodynamic Analysis: In clinical and preclinical studies, TIE2 inhibition was confirmed by monitoring increased plasma Angiopoietin-2 levels, a marker of receptor blockade [2].

- Intravital Imaging (IVI): High-resolution IVI in mouse models directly visualized the suppression of vascular permeability and tumor cell intravasation at TMEM sites upon rebastinib treatment [1].

- Multi-omics & Flow Cytometry: In CRC studies, transcriptomic/proteomic analyses identified DKK1 downregulation. Flow cytometry of tumor-infiltrating lymphocytes quantified increased CD8+ T cells and activation markers (e.g., CD69) [3].

- Kinase Binding Assays: Pull-down assays using biotin-labeled this compound and phospho-antibody microarrays identified FGR as a direct binding target and key kinase affected in CRC cells [3].

Pathway and Workflow Visualization

The following diagram synthesizes findings from multiple studies to illustrate the three primary tumor suppression pathways of this compound.

This multi-targeted mechanism profile makes this compound a promising candidate for combination therapy strategies. A Phase Ib clinical trial has already demonstrated that combining this compound with paclitaxel or eribulin is feasible and shows pharmacodynamic evidence of TIE2 inhibition in patients with HER2-negative metastatic breast cancer [2].

References

- 1. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]

- 3. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 4. The Suppressive Effect of this compound on Triple-negative Breast... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

Rebastinib Profile & Patent Summary

| Attribute | Details |

|---|---|

| Other Identifiers | DCC-2036 [1] [2] |

| CAS Registry Number | 1020172-07-9 [1] |

| Molecular Formula | C₃₀H₂₈FN₇O₃ [1] |

| Mechanism of Action | Switch control, allosteric tyrosine kinase inhibitor (non-ATP-competitive) [3] [4] [1] |

| Primary Kinase Targets | ABL1 (incl. T315I mutant), TIE2, FLT3, SRC, KDR (VEGFR2) [1] [2] |

| Key Patent (Therapeutic Use) | WO2021178789A1: "Methods of using rebastinib in the treatment of different cancerous disorders" [5] |

Key Technical Data and Experimental Findings

The quantitative data on this compound's kinase inhibition and cellular activity is summarized in the table below.

Table 1: In Vitro Kinase Inhibition and Cellular Activity [1]

| Assay Type | Target / Context | Result (IC₅₀) | Experimental Notes |

|---|---|---|---|

| Kinase Assay | ABL1WT | 0.8 nM | Non-ATP-competitive inhibitor [1]. |

| ABL1T315I | 4 nM | Effective against gatekeeper mutation [1]. | |

| TIE2 | 6 nM | Key target in tumor microenvironment [1]. | |

| FLT3 | 2 nM | - | |

| KDR (VEGFR2) | 4 nM | - | |

| SRC | 34 nM | - | |

| Cellular Proliferation | Ba/F3 BCR-ABL1WT | 5.4 nM | 72-hour MTT assay [1]. |

| Ba/F3 BCR-ABL1T315I | 19 nM | 72-hour MTT assay [1]. | |

| K562 (Ph+ cell line) | 5.5 nM | - |

Detailed Experimental Protocols

For reliable reproduction of key experiments, here are detailed methodologies from the literature.

Tie2 Kinase Inhibition and Western Blot Assay [3]

- Kinase Activity Assay: Kinase activity was determined by tracking ADP production from the kinase reaction using a coupled pyruvate kinase/lactate dehydrogenase system. Percent inhibition was calculated by comparing reaction rates with DMSO controls. IC₅₀ values were determined from a concentration-inhibition curve using Prism software.

- Western Blot for Phospho-Tie2:

- Cell Lines: HUVECs, EA.hy926, or immortalized bone marrow macrophages (Tie2hi iBMM).

- Procedure: Serum-starved cells are treated with this compound followed by angiopoietin stimulation. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.

In Vivo Efficacy in Mammary Carcinoma Model [3]

- Animal Model: Transgenic FVB mice expressing the Polyoma Middle T (PyMT) oncogene under MMTV-LTR (spontaneous metastatic mammary carcinoma model).

- Dosing: this compound was administered orally. It was evaluated both as a single agent and in combination with chemotherapeutic agents like paclitaxel or eribulin.

- Endpoint Analysis: Primary tumor volume and metastasis were quantified. Analysis of the tumor microenvironment included quantification of Tie2+ myeloid cell infiltration and assessment of vascular density.

Identification of FGR as a Novel Target in CRC [2]

- Pull-Down Assay: Use biotin-labeled DCC-2036 (this compound) to pull down interacting proteins from colorectal cancer cell lysates (e.g., LoVo cells). The bound proteins are separated by SDS-PAGE, and specific interactions (like FGR) are identified through mass spectrometry or immunoblotting.

- Functional Flow Cytometry: To assess T-cell activity in a co-culture system with CRC cells and CD8+ T cells. Measure CD69 expression (activation marker) on T cells via flow cytometry to demonstrate enhanced cytotoxic functionality upon DKK1 knockdown or this compound treatment.

Mechanism of Action and Signaling Pathways

This compound's unique mechanism involves allosteric inhibition. The following diagram illustrates its multi-target activity and functional consequences in the tumor microenvironment.

This compound's multi-target inhibition disrupts tumor proliferation, microenvironment, and immune suppression.

Research Implications and Future Directions

The data reveals a strategic shift in this compound's application. While initially developed for BCR-ABL1T315I in CML, clinical activity in leukemia was insufficient to justify continued development in this area [4]. Research now focuses on two promising fronts:

- Targeting the Tumor Microenvironment (TME): Its potent inhibition of TIE2 is key in blocking pro-tumoral Tie2-expressing macrophages and angiogenesis. This supports its study in solid tumors, particularly in combinations with chemotherapy [3].

- Emerging Immunomodulatory Role: Recent studies in colorectal cancer models identify a novel FGR-AKT-SP1-DKK1 axis. By targeting FGR, this compound can downregulate DKK1, alleviating suppression of CD8+ T-cells and enhancing anti-tumor immunity [2]. This positions it as a potential combination agent with immune checkpoint blockers.

References

- 1. This compound (DCC-2036) | ABL1 Inhibitor [medchemexpress.com]

- 2. targeting the FGR-AKT-SP1-DKK1 axis with DCC-2036 ... [nature.com]

- 3. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 dose-finding study of this compound (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]

- 5. WO2021178789A1 - Methods of using this compound in the ... [patents.google.com]

Rebastinib solubility and stability

Solubility and Storage Data

The table below summarizes the key physicochemical and handling information for rebastinib from the search results.

| Property | Reported Value / Condition | Source / Context |

|---|---|---|

| Molecular Weight | 553.59 g/mol | [1] [2] [3] |

| Chemical Formula | C30H28FN7O3 | [1] [2] [3] |

| Solubility in DMSO | ~111 mg/mL (~200.5 mM) | [2] |

| Solubility in Ethanol | ~18 mg/mL | [2] |

| Solubility in Water | Insoluble | [2] |

| Long-Term Storage | -20°C | [3] |

Experimental Context and Protocols

The solubility data is primarily provided by commercial chemical suppliers for in vitro research use. Here are the experimental contexts where this compound's solubility and stability were key factors:

- In Vitro Cell-Based Assays: For cell proliferation and kinase activity assays, this compound was dissolved in DMSO to create a stock solution, which was then diluted into the cell culture medium. The final DMSO concentration was kept low (e.g., 1% v/v) to avoid solvent toxicity [4] [2].

- Liposomal Formulation for In Vivo Study: To improve its delivery profile, one study developed a pH-dependent liposomal formulation of this compound. The liposomes were composed of DOPE, CHEMS, and PEG-2000, fabricated using a microfluidic system. This formulation demonstrated controlled release kinetics and was dialyzed in PBS (pH 7.4) to remove unencapsulated drug, indicating the compound's stability under these conditions [5].

Mechanisms of Action and Signaling Pathways

This compound is a multi-target kinase inhibitor. The diagram below illustrates its primary known mechanisms of action and the signaling pathways it affects.

This compound is a multi-kinase inhibitor that primarily targets the Tie2 receptor and BCR-ABL1, affecting processes like angiogenesis and cancer cell proliferation. It also inhibits other kinases like HCK, leading to downstream effects on the PI3K/AKT/mTORC1 pathway.

Research Implications and Data Gaps

- Formulation is Key for Aqueous Delivery: this compound's inherent insolubility in water is a major challenge for in vivo studies and potential clinical application. The successful use of a liposomal delivery system in one study highlights a viable strategy to overcome this hurdle, providing a stable formulation for sustained release [5].

- Information Gaps: The available data lacks detailed stability profiles under various conditions (e.g., pH, temperature, light). There is also no information on:

- Lyophilized powder stability

- Solution stability at room temperature or 4°C

- Plasma stability

- Official expiration dating

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound (DCC-2036) | Bcr-Abl inhibitor | Mechanism [selleckchem.com]

- 3. DCC-2036 (this compound) - Potent Bcr-Abl Kinase Inhibitor [apexbt.com]

- 4. The selective Tie2 inhibitor this compound blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]

- 5. TitleTargeting tie-2 receptor with this compound ... | Research Square [researchsquare.com]

Reported Pharmacokinetic Parameters in Mice

The table below summarizes the key pharmacokinetic parameters for rebastinib found in one preclinical study [1].

| Parameter | Value (Mice) | Value (Rats) | Administration Details |

|---|---|---|---|

| Oral Bioavailability | ~100% | ~100% | - |

| Half-life (T₁/₂) | 4.2 hours | 7.4 hours | - |

| Clearance (CL) | 1.6 L/h/kg | 0.8 L/h/kg | - |

| Volume of Distribution (Vd) | 9.7 L/kg | 8.8 L/kg | - |

| Cmax (50 mg/kg) | 1534 ng/mL | 1958 ng/mL | Single oral dose |

| AUC(0-24) (50 mg/kg) | 7592 ng*h/mL | 15625 ng*h/mL | Single oral dose |

Experimental Protocols from Key Studies

Here are the methodologies from studies that used this compound in mouse models, which imply its use but do not always explicitly detail its pharmacokinetics.

Efficacy and Safety Study [1]

- Dosing: this compound was suspended in 0.5% methylcellulose and administered orally to mice at various doses (e.g., 25, 50, 75 mg/kg) to establish efficacy and toxicity profiles.

- Sample Collection: Blood samples were collected at various time points post-administration.

- Bioanalysis: Plasma concentrations of this compound were determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental methods.

Syngeneic Ovarian Cancer Model [2]

- Dosing Route: Administered via medicated diet.

- Formulation: this compound was incorporated into standard rodent chow at a concentration of 10 mg/kg of diet.